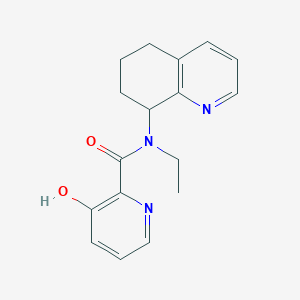![molecular formula C15H15N5O2S B7631551 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631551.png)
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a protease inhibitor that is commonly used to inhibit serine proteases. PMSF is a white crystalline powder that is soluble in water and ethanol.
Mechanism of Action
The mechanism of action of 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide is based on its ability to react with the active site of serine proteases. 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide reacts with the serine residue in the active site of the protease, forming a covalent bond. This covalent bond prevents the protease from binding to its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects:
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of serine proteases, including trypsin, chymotrypsin, and thrombin. 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide has also been shown to inhibit the activity of proteases in cell lysates and tissue homogenates. In addition, 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide has been shown to have an effect on the stability of proteins, and it has been used to stabilize proteins during purification.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide in lab experiments is its ability to inhibit serine proteases. This makes it a useful tool for studying the activity of proteases in various biological systems. 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide is also relatively easy to use and is readily available. However, there are some limitations to using 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide in lab experiments. One limitation is that it can react with other proteins, leading to non-specific inhibition. In addition, 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are many future directions for the use of 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide in scientific research. One area of interest is the development of new protease inhibitors that are more specific and less toxic than 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide. Another area of interest is the use of 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Finally, 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide could be used in the development of new diagnostic tools for the detection of protease activity in biological samples.
Synthesis Methods
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide can be synthesized by reacting 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine with chlorosulfonic acid. The resulting product is then treated with ammonia to produce 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide. This synthesis method has been widely used and is considered to be efficient.
Scientific Research Applications
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide is commonly used in scientific research as a protease inhibitor. It is used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide is also used to inhibit the activity of proteases in cell lysates and tissue homogenates. It is used in a variety of research fields, including biochemistry, molecular biology, and cell biology.
properties
IUPAC Name |
2-[(2-imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c16-23(21,22)14-6-3-7-18-15(14)19-10-12-4-1-2-5-13(12)20-9-8-17-11-20/h1-9,11H,10H2,(H,18,19)(H2,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBCMRUZPJRLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC=N2)S(=O)(=O)N)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7631469.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-(4-phenylphenyl)ethyl]urea](/img/structure/B7631482.png)
![(2R)-1-[(2-ethylsulfanylcyclohexyl)amino]butan-2-ol](/img/structure/B7631483.png)
![N-(2-fluoro-6-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7631489.png)
![6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631496.png)
![3-(2,2-Diphenylethyl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631501.png)

![3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole](/img/structure/B7631521.png)
![2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7631533.png)
![N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631558.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[(1-thiophen-2-ylcyclohexyl)methyl]urea](/img/structure/B7631567.png)
![3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631572.png)
![3-(3-Ethoxyspiro[3.5]nonan-1-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631577.png)
![2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B7631580.png)